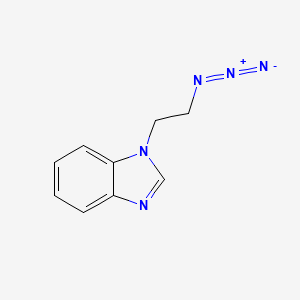

1-(2-azidoethyl)-1H-1,3-benzodiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-azidoethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-13-12-5-6-14-7-11-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHSIBYYPPIMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Solubility Profile of 1-(2-azidoethyl)-1H-1,3-benzodiazole: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 1-(2-azidoethyl)-1H-1,3-benzodiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the nascent stage of research on this specific molecule, this document synthesizes theoretical principles with practical methodologies to empower researchers in its effective handling and application. We will delve into the predicted solubility based on its molecular structure, drawing parallels with related benzimidazole derivatives, and provide a comprehensive, step-by-step protocol for its empirical solubility determination.

Understanding the Molecule: Structure and Physicochemical Properties

1-(2-azidoethyl)-1H-1,3-benzodiazole, also known as 1-(2-azidoethyl)-1H-benzimidazole, possesses a core benzimidazole scaffold, a fused ring system of benzene and imidazole.[1][2] This structural motif is prevalent in a wide array of pharmacologically active compounds, valued for its ability to interact with various biological targets.[1][2] The key to understanding its solubility lies in a nuanced appreciation of its constituent parts: the aromatic benzimidazole ring system, the flexible ethyl chain, and the polar azide group.

Molecular Structure:

Caption: Chemical structure of 1-(2-azidoethyl)-1H-1,3-benzodiazole.

Physicochemical Properties (Predicted):

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₉N₅[3] | Based on the chemical structure. |

| Molecular Weight | 187.2 g/mol [3] | Sum of atomic weights. |

| Polarity | Moderately Polar | The benzimidazole core is largely nonpolar, but the imidazole nitrogens and the terminal azide group introduce significant polarity. The ethyl linker provides some nonpolar character. |

| Hydrogen Bonding | Acceptor | The nitrogen atoms in the imidazole ring and the azide group can act as hydrogen bond acceptors. There are no hydrogen bond donors on the molecule itself. |

| Physical Form | Likely a solid (powder) at room temperature.[3] | Similar heterocyclic compounds are typically solids. |

Predicted Solubility in Organic Solvents

The fundamental principle governing solubility is "like dissolves like".[4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Based on the moderately polar nature of 1-(2-azidoethyl)-1H-1,3-benzodiazole, we can predict its solubility behavior in a range of common organic solvents.

Predicted Solubility Profile:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, which should effectively solvate the polar regions of the molecule.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve the compound. |

| Methanol, Ethanol | Polar Protic | Moderate to High | These alcohols can engage in hydrogen bonding with the nitrogen atoms of the benzimidazole and azide groups, and their alkyl chains can interact with the nonpolar regions. |

| Acetone, Acetonitrile | Polar Aprotic | Moderate | These solvents have significant dipole moments and should be able to dissolve the compound to a reasonable extent. |

| Dichloromethane (DCM), Chloroform | Moderately Polar | Low to Moderate | These chlorinated solvents are less polar and may have some success in dissolving the compound due to dipole-induced dipole interactions, but high solubility is not expected. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | The ester functionality provides some polarity, but the overall nonpolar character is significant. |

| Toluene, Hexane | Nonpolar | Low to Insoluble | The significant polarity of the azide and imidazole moieties will likely lead to poor solubility in these nonpolar hydrocarbon solvents.[4] |

| Water | Polar Protic | Low to Insoluble | While the molecule has polar groups, the large, nonpolar benzimidazole ring system is expected to dominate, leading to poor aqueous solubility.[5] |

Experimental Protocol for Solubility Determination

Given the absence of published solubility data, an empirical determination is essential. The following protocol outlines a robust method for qualitatively and quantitatively assessing the solubility of 1-(2-azidoethyl)-1H-1,3-benzodiazole.

Safety Precautions: 1-(2-azidoethyl)-1H-1,3-benzodiazole contains an azide group and should be handled with care. Avoid heating the solid compound, as organic azides can be explosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7][8] Handle the compound in a well-ventilated fume hood.

Materials:

-

1-(2-azidoethyl)-1H-1,3-benzodiazole

-

A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

-

Small vials or test tubes with caps

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of 1-(2-azidoethyl)-1H-1,3-benzodiazole.

Detailed Steps:

-

Preparation: Accurately weigh a small amount of 1-(2-azidoethyl)-1H-1,3-benzodiazole (e.g., 1-5 mg) and transfer it to a small, labeled vial.[9]

-

Initial Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 100 µL) to the vial.[9]

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and facilitate dissolution.[4]

-

Observation: Visually inspect the solution against a contrasting background. Note whether the solid has completely dissolved.

-

Iterative Solvent Addition (if necessary): If the solid has not completely dissolved, add another measured increment of the solvent (e.g., another 100 µL). Repeat the vortexing and observation steps.

-

Determining Solubility:

-

Soluble: If the compound dissolves completely after the initial or subsequent additions of solvent, it is considered soluble in that solvent. The approximate solubility can be calculated based on the mass of the compound and the total volume of solvent added.

-

Sparingly Soluble/Insoluble: If a significant amount of solid remains after the addition of a substantial volume of solvent (e.g., 1-2 mL), the compound can be classified as sparingly soluble or insoluble in that solvent.[9]

-

-

Data Recording: Meticulously record the mass of the compound used, the volume of each solvent added, and the final observation (soluble, sparingly soluble, or insoluble) for each solvent in a structured table.

Conclusion and Future Directions

The solubility of 1-(2-azidoethyl)-1H-1,3-benzodiazole is a critical parameter for its application in research and development. While direct experimental data is not yet available in the literature, a systematic approach based on its molecular structure allows for reasoned predictions of its behavior in various organic solvents. It is anticipated to exhibit good solubility in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents such as alcohols. Conversely, poor solubility is expected in nonpolar and aqueous media.

The provided experimental protocol offers a reliable framework for researchers to empirically determine the solubility of this compound, ensuring its effective use in subsequent studies. Future work should focus on generating quantitative solubility data across a range of temperatures to provide a more comprehensive understanding of its physicochemical properties. This foundational knowledge will be invaluable for the formulation of this promising benzimidazole derivative for a variety of scientific applications.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

10 - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacological Profile of Benzimidazoles - SciSpace. (n.d.). Retrieved from [Link]

-

Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

1H-1,3-benzodiazol-4-ol | C7H6N2O | CID 584119 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC. (2024, August 7). Retrieved from [Link]

-

Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry. (2012, February 1). Retrieved from [Link]

-

Benzothiazole - Solubility of Things. (n.d.). Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-azidoethyl)-1H-1,3-benzodiazole | 1247135-06-3 [sigmaaldrich.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Benzimidazole Azide Derivatives for Click Chemistry Applications

Foreword

The convergence of privileged scaffolds and bioorthogonal chemistry represents a paradigm shift in modern drug discovery and chemical biology. The benzimidazole core, a cornerstone in medicinal chemistry, offers a robust and versatile platform for therapeutic design.[1][2] When functionalized with an azide moiety, it becomes a powerful building block for "click chemistry," a suite of reactions renowned for their efficiency, specificity, and biocompatibility.[3][] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the synthesis, characterization, and application of benzimidazole azide derivatives, moving beyond simple protocols to explain the underlying principles that govern successful experimentation.

The Benzimidazole Scaffold: A Privileged Core in Chemical Biology

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple, diverse biological targets. The benzimidazole unit, a bicyclic structure composed of fused benzene and imidazole rings, is a quintessential example.[1][5] Its prevalence in FDA-approved drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole underscores its therapeutic significance.[6]

The success of this scaffold stems from its unique physicochemical properties:

-

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-type nitrogen), enabling strong and specific interactions with biological macromolecules.[1]

-

π-π Stacking: The aromatic nature of the bicyclic system facilitates π-π stacking interactions with aromatic residues in protein binding pockets.[1]

-

Hydrophobic Interactions: The benzene ring provides a hydrophobic surface that can engage with nonpolar regions of a target.[1]

-

Synthetic Tractability: The benzimidazole core is readily synthesized and can be functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.[7][8][9]

These attributes make benzimidazole an ideal starting point for designing high-affinity ligands, chemical probes, and novel therapeutic agents.

The Power of Click Chemistry: Principles and Mechanisms

Introduced by K. Barry Sharpless, "click chemistry" describes a class of reactions that are rapid, high-yielding, and generate only inoffensive byproducts.[] They are characterized by their tolerance of a wide range of functional groups and solvent conditions, making them exceptionally reliable. For the purpose of this guide, we focus on the two most prominent azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, converting a terminal alkyne and an azide into a stable 1,4-disubstituted 1,2,3-triazole.[10][11] The uncatalyzed version of this reaction requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers.[12] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and renders it highly regioselective.[12]

Mechanism of Action: The catalytic cycle involves several key steps. First, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[10][13] This activation is crucial, as it increases the nucleophilicity of the alkyne. The azide then coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered copper-containing intermediate, which upon rearrangement and protonolysis, releases the 1,4-triazole product and regenerates the catalyst.[12][13]

To prevent the oxidation of the active Cu(I) to the inactive Cu(II) state, a reducing agent like sodium ascorbate is typically added when starting with a Cu(II) salt (e.g., CuSO₄). Furthermore, stabilizing ligands, such as Tris(2-benzimidazolylmethyl)amine (TBIA), can enhance catalytic efficiency, particularly at low catalyst loadings.[14]

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications within living systems, the potential cytotoxicity of copper is a significant concern.[15] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal, copper-free alternative.[15][]

Mechanism of Action: SPAAC utilizes a strained cyclooctyne, the smallest stable cyclic alkyne. The significant ring strain (approximately 18 kcal/mol) in molecules like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) dramatically lowers the activation energy of the cycloaddition with an azide.[15] This inherent reactivity obviates the need for a metal catalyst, allowing the reaction to proceed rapidly at physiological temperatures.[15][17] The reaction is a concerted [3+2] dipolar cycloaddition that forms a stable triazole linkage.[15]

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC is dictated by the specific application. CuAAC is often faster and uses readily available terminal alkynes, making it ideal for in vitro synthesis. SPAAC's copper-free nature makes it the superior choice for bioconjugation in living cells and organisms.[18]

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) required | None (copper-free) |

| Biocompatibility | Limited for in vivo use due to copper toxicity | High; suitable for live-cell applications |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Regioselectivity | High (exclusively 1,4-isomer) | Low (mixture of regioisomers, often not a concern) |

| Reaction Rate | Very fast with appropriate ligands | Fast, dependent on cyclooctyne structure |

| Primary Use Case | Organic synthesis, materials science, in vitro bioconjugation | Live-cell imaging, in vivo chemistry, ADC development |

Synthesis of Benzimidazole Azide Derivatives

The key to utilizing this scaffold in click chemistry is the efficient introduction of the azide moiety. The most direct and reliable strategy involves the functionalization of a pre-formed benzimidazole core.

Synthetic Workflow: Alkylation of Benzimidazole

A common method is the N-alkylation of the benzimidazole ring with a suitable halo-alkyl azide or a protected precursor. This approach is robust and benefits from the commercial availability of various benzimidazole starting materials.

Caption: General workflow for the synthesis of an N-alkylated benzimidazole azide.

Experimental Protocol: Synthesis of 1-(2-azidoethyl)-1H-benzo[d]imidazole

This protocol describes a representative synthesis. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Azides are potentially energetic compounds and should be handled with care.

Materials:

-

Benzimidazole (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromo-2-azidoethane (1.3 equiv)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzimidazole (1.0 equiv).

-

Solvent Addition: Add anhydrous DMF to dissolve the benzimidazole (concentration approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Flammable H₂ gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, during which the benzimidazolide anion will form.

-

Alkylation: Add 1-bromo-2-azidoethane (1.3 equiv) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the pure 1-(2-azidoethyl)-1H-benzo[d]imidazole.

Characterization of Benzimidazole Azide Derivatives

Unambiguous characterization is critical to confirm the identity and purity of the synthesized azide derivative before its use in downstream applications.

| Technique | Purpose | Key Characteristic Signals for 1-(2-azidoethyl)-1H-benzo[d]imidazole |

| FT-IR | Confirms presence of the azide functional group | Strong, sharp absorbance peak at ~2100 cm⁻¹ (N=N=N asymmetric stretch).[19] |

| ¹H NMR | Confirms overall structure and purity | Aromatic protons of benzimidazole (~7.2-7.8 ppm), singlet for C2-H (~8.1 ppm), and two triplets for the ethyl linker (e.g., ~4.5 ppm for -N-CH₂ - and ~3.8 ppm for -CH₂ -N₃).[19] |

| ¹³C NMR | Confirms carbon framework | Aromatic carbons (~110-145 ppm), C2 carbon (~144 ppm), and aliphatic carbons of the ethyl linker (e.g., ~48 ppm for -N-C H₂- and ~50 ppm for -C H₂-N₃).[19] |

| HRMS | Confirms exact molecular formula | Provides a highly accurate mass measurement that should match the calculated exact mass of the target molecule, confirming its elemental composition.[20] |

Applications in Click Chemistry

With the benzimidazole azide in hand, it can be deployed as a versatile building block in a multitude of applications.

Bioconjugation and Chemical Probes

A primary application is the covalent labeling of biomolecules for study or therapeutic purposes.[21][22] For example, an alkyne handle can be metabolically incorporated into a cell's glycans or genetically encoded into a protein. The benzimidazole azide can then be "clicked" onto this handle, attaching a payload which could be the benzimidazole scaffold itself (as a potential bioactive fragment) or another tag attached to the benzimidazole. This allows for the creation of fluorescent probes for imaging, affinity probes for target identification, or antibody-drug conjugates (ADCs).[18][20][23][24]

Caption: General schematic for labeling an alkyne-modified protein with a benzimidazole azide probe.

Experimental Protocol: Model CuAAC Reaction

This protocol details the click reaction between the synthesized 1-(2-azidoethyl)-1H-benzo[d]imidazole and phenylacetylene.

Materials:

-

1-(2-azidoethyl)-1H-benzo[d]imidazole (1.0 equiv)

-

Phenylacetylene (1.05 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

-

Sodium ascorbate (0.15 equiv)

-

tert-Butanol (t-BuOH) and Water (H₂O) in a 1:1 ratio

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a vial, dissolve 1-(2-azidoethyl)-1H-benzo[d]imidazole (1.0 equiv) and phenylacetylene (1.05 equiv) in a 1:1 mixture of t-BuOH and H₂O.

-

Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of CuSO₄·5H₂O and a fresh aqueous solution of sodium ascorbate.

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. The solution may turn heterogeneous and change color.

-

Reaction Progress: Stir the reaction vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole product.

Conclusion and Future Outlook

Benzimidazole azide derivatives are powerful and versatile reagents that bridge the gap between privileged scaffold-based drug design and the efficiency of click chemistry. The synthetic and applicative protocols detailed in this guide provide a solid foundation for their use in creating novel bioconjugates, chemical probes, and complex molecular architectures. Future advancements will likely focus on developing new benzimidazole derivatives with tailored electronic and steric properties to modulate click reaction kinetics and designing multifunctional probes for advanced diagnostic and therapeutic applications. The continued integration of these tools will undoubtedly accelerate innovation across the chemical and biological sciences.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Mishra, R. K., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Retrieved from [Link]

-

Shaik, M., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science Publisher. Retrieved from [Link]

-

Jadhav, S. B., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]

-

Tan, K. L., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. PubMed. Retrieved from [Link]

-

Khan, I., et al. (2024). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Ingenta Connect. Retrieved from [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. Retrieved from [Link]

-

Ríos-Gutiérrez, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. Retrieved from [Link]

-

Orio, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Retrieved from [Link]

-

de Souza, G. G., et al. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Benzimidazole based Hydrazide-hydrazone Compounds: Synthesis, Characterization and Antimicrobial Assessment. Retrieved from [Link]

-

Mahdi, N. H., et al. (2026). Synthesis and characterization of new benzimidazole-containing azide derivatives catalyzed by CdO nanoparticles and their inhibitory effect on alkaline phosphatase. ResearchGate. Retrieved from [Link]

-

Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3 triazole-linked benzimidazole through a copper-catalyzed click reaction. Retrieved from [Link]

-

Li, Y., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health. Retrieved from [Link]

-

DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

Padhy, G. K., et al. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. ResearchGate. Retrieved from [Link]

-

Dommerholt, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Dovepress. Retrieved from [Link]

-

ResearchGate. (2025). Benzyne Click Chemistry with in Situ Generated Aromatic Azides. Retrieved from [Link]

-

MDPI. (n.d.). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Retrieved from [Link]

-

Wang, J. Q., et al. (2020). Design, Synthesis, and Characterization of Benzimidazole Derivatives as Positron Emission Tomography Imaging Ligands for Metabotropic Glutamate Receptor 2. PubMed. Retrieved from [Link]

-

Sondhi, S. M., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. National Institutes of Health. Retrieved from [Link]

-

van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Retrieved from [Link]

-

McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. National Institutes of Health. Retrieved from [Link]

-

Kurbatov, S. V., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2021). Bioconjugation using Click Chemistry Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and characterization of some new benzimidazole derivatives and biological evaluation. Retrieved from [Link]

-

YouTube. (2025). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained!. Retrieved from [Link]

-

Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]

- Google Patents. (n.d.). CN102827083A - Preparation method of 2-methylbenzimidazole.

-

MDPI. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsm.com [ijpsm.com]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligands for Click Chemistry | TCI AMERICA [tcichemicals.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Design, Synthesis, and Characterization of Benzimidazole Derivatives as Positron Emission Tomography Imaging Ligands for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemoselective Stability & Energetic Profiling of Benzimidazole-Functionalized Azides

Executive Summary

The integration of benzimidazole moieties with azide functionalities represents a critical intersection in medicinal chemistry and materials science.[1] While organic azides are renowned for their high energy and potential instability, the benzimidazole scaffold introduces unique electronic and steric properties that can significantly modulate this reactivity.

This guide provides a rigorous technical analysis of the stability profiles of terminal organic azides containing benzimidazole moieties. We distinguish between two distinct structural classes: Type A (Ring-Fused Azides) , where the azide is directly attached to the C2 position, and Type B (Tethered Azides) , where the azide is appended via an alkyl linker. The stability mechanisms, handling protocols, and "Click" chemistry utility differ radically between these two.

Part 1: Structural Dynamics & Stability Mechanisms[1]

The Azide-Tetrazole Valence Tautomerism (Type A)

The stability of 2-azidobenzimidazoles is governed by a dynamic equilibrium known as azide-tetrazole valence tautomerism .[1] Unlike standard aryl azides, which are prone to releasing

-

Mechanism: The nucleophilic ring nitrogen (N1) attacks the electrophilic terminal nitrogen of the azide group at the C2 position.[1]

-

Thermodynamic Consequence: The cyclic tetrazole form is generally more thermodynamically stable in the solid state, effectively "masking" the high-energy azide group. This self-stabilizing mechanism significantly raises the decomposition temperature (

) compared to phenyl azides.[1] -

Solvent Effects: In solution, the equilibrium shifts based on polarity and temperature.[1] Higher temperatures and non-polar solvents typically favor the open azide form, which is the reactive species required for cycloadditions.

Electronic Stabilization of Tethered Azides (Type B)

For benzimidazoles with an azide attached via an alkyl linker (e.g.,

-

Inductive Effects: The benzimidazole ring is electron-withdrawing.[1] If the linker is short (

), the electron-deficient nature of the ring can destabilize the transition state of the azide decomposition, slightly lowering -

Coordination Capability: The N3 nitrogen of the benzimidazole ring can act as an internal ligand for copper catalysts during CuAAC reactions, leading to an autocatalytic effect that enhances reaction rates without external ligands.[1]

Visualizing the Equilibrium

The following diagram illustrates the critical tautomerism that dictates the safety profile of Type A azides.

Figure 1: The azide-tetrazole equilibrium.[1][2][3] The closed tetrazole form acts as a 'safety lock' for the energetic azide group in the solid state.[1]

Part 2: Thermodynamic Assessment & Safety Rules

The "Rule of Six" and C/N Ratio

Before synthesis, every target molecule must undergo a stoichiometric safety assessment.

-

C/N Ratio: The ratio of carbon atoms to nitrogen atoms.[1][4][5][6]

[1]-

Benzimidazole Context: A simple benzimidazole core (

) has a ratio of 3.[1]5. Adding an azide group ( -

Example: 2-azidobenzimidazole (

) has a ratio of

-

-

Rule of Six: Ensure at least 6 carbons per energetic functional group.[1][4][5][6][7]

-

Tethered Azides: An N-butyl linker (

) attached to benzimidazole (

-

Thermal Decomposition Profiles (DSC Data)

The following table summarizes typical decomposition temperatures (

| Compound Class | Structure Type | Approx. Onset | Stability Rating | Notes |

| Phenyl Azide | Aryl Azide | ~110°C | Low | Reference standard; shock sensitive.[1] |

| 2-Azidobenzimidazole | Type A (Ring) | > 190°C | High | High |

| N-Alkyl Benzimidazole Azide | Type B (Linker) | ~180-200°C | Moderate | Similar to primary alkyl azides.[1] |

| Benzyl Azide | Benzylic | ~170°C | Moderate/Low | Iron/Copper contamination lowers |

Part 3: Experimental Protocols

Protocol A: Safe Synthesis of N-Alkyl Benzimidazole Azides

Objective: Synthesis of 1-(3-azidopropyl)-1H-benzo[d]imidazole.

Prerequisites:

Workflow:

-

Nucleophilic Substitution: Dissolve 1-(3-chloropropyl)benzimidazole (1.0 equiv) in DMSO (0.5 M).

-

Azidation: Add Sodium Azide (

, 1.5 equiv) at room temperature.-

Critical Step: Do not heat above 60°C. DMSO +

at high heat can be catastrophic.[1]

-

-

Quenching: Dilute with water. The organic azide is lipophilic; extract with Ethyl Acetate.[1]

-

Purification: Wash organic layer with water (3x) to remove unreacted

.[1]-

Safety Check: Test aqueous waste with

(red color indicates residual azide).[1]

-

-

Concentration: Evaporate solvent at < 30°C under reduced pressure. Do not distill to dryness.[1]

Protocol B: Stability Testing via DSC

Objective: Determine the safe operating window.

-

Sample Prep: Weigh 1-2 mg of sample into a Gold-plated high-pressure crucible .

-

Why Gold? Standard aluminum pans can react with azides to form shock-sensitive aluminum azides.[1]

-

-

Program: Ramp 5°C/min from 25°C to 300°C under

flow (50 mL/min). -

Analysis: Identify the onset temperature (

).[1]-

Rule: The Maximum Process Temperature (

) must be defined as

-

Protocol C: The "Autocatalytic" Click Reaction

Objective: Utilizing the benzimidazole moiety as a ligand.[1]

Benzimidazoles can coordinate

-

Mix: Azide-Benzimidazole (1.0 equiv) + Alkyne (1.1 equiv) in t-BuOH/Water (1:1).

-

Catalyst: Add

(1 mol%) and Sodium Ascorbate (5 mol%). -

Observation: Reaction typically completes in < 1 hour due to the chelating assistance of the benzimidazole nitrogen.[1]

Part 4: Visualizing the Workflow

Figure 2: The "Self-Validating" Safety Workflow for Organic Azide Development.

References

-

Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1][7] Angewandte Chemie International Edition.[1][7] Link[1]

-

Scapin, E., et al. (2017).[1][3] Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry.[1][3] Link

-

Rodionov, V. O., et al. (2007).[1][8] Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition.[1][8] Journal of the American Chemical Society.[1][4] Link[1]

-

Stanford Environmental Health & Safety. Information on Azide Compounds: C/N Ratio and Rule of Six.Link

-

University of Bristol. General Safety Aspects of Azides.Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sci-hub.jp [sci-hub.jp]

- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]

Navigating the Synthesis and Handling of 1-(2-azidoethyl)-1H-1,3-benzodiazole: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the azide moiety into heterocyclic scaffolds is a common strategy in medicinal chemistry and drug development, providing a versatile chemical handle for bioconjugation, cycloaddition reactions, and the synthesis of novel nitrogen-containing compounds.[1] One such molecule of interest is 1-(2-azidoethyl)-1H-1,3-benzodiazole. While its structural features are promising for various applications, the presence of the azido group necessitates a thorough understanding and stringent implementation of safety protocols. Organic azides are high-energy compounds that can be sensitive to heat, shock, and friction, posing significant explosive and toxicological risks if not handled correctly.[2][3][4]

This in-depth technical guide provides a comprehensive overview of the hazards associated with 1-(2-azidoethyl)-1H-1,3-benzodiazole, grounded in the established principles of handling organic azides. It is intended to equip researchers, scientists, and drug development professionals with the knowledge and procedures necessary to work with this compound safely.

Core Hazard Analysis of 1-(2-azidoethyl)-1H-1,3-benzodiazole

The primary hazards associated with 1-(2-azidoethyl)-1H-1,3-benzodiazole stem from its azide functional group. These can be broadly categorized into physical and health hazards.

Physical Hazards: The Risk of Explosive Decomposition

Organic azides are known for their potential to decompose explosively, especially those with a low molecular weight and a high nitrogen content.[3] The stability of an organic azide can be estimated by considering its carbon-to-nitrogen (C/N) ratio.

Stability Assessment of 1-(2-azidoethyl)-1H-1,3-benzodiazole

To assess the potential instability of 1-(2-azidoethyl)-1H-1,3-benzodiazole, we first determine its molecular formula: C9H9N5.[5]

-

Carbon to Nitrogen (C/N) Ratio: The molecule contains 9 carbon atoms and 5 nitrogen atoms. The C/N ratio is 9/5 = 1.8.

-

The "Rule of Six": This rule suggests that for a compound to be relatively safe, there should be at least six carbon atoms for each energetic functional group (like an azide).[2] In this case, with one azide group, the molecule should ideally have at least 6 carbon atoms. While C9H9N5 meets this basic criterion, the overall high nitrogen content and the C/N ratio of less than 3 suggest that it should be treated as a potentially explosive substance.[6][7]

| Parameter | Value | Stability Implication |

| Molecular Formula | C9H9N5 | High nitrogen content relative to carbon. |

| Carbon to Nitrogen (C/N) Ratio | 1.8 | A C/N ratio between 1 and 3 indicates that the compound should be handled with caution, stored at low temperatures, and in concentrations not exceeding 1 M.[2][4] |

| "Rule of Six" | 9 carbons / 1 azide group | Meets the minimum threshold, but does not guarantee stability. |

Given these parameters, 1-(2-azidoethyl)-1H-1,3-benzodiazole should be considered a high-energy material with the potential for explosive decomposition under certain conditions, such as:

-

Heat: Elevated temperatures can lead to rapid decomposition and the release of nitrogen gas.[8]

-

Shock and Friction: Mechanical impact or friction, such as grinding or scraping with a metal spatula, can initiate detonation.[4][6]

-

Light: Some azides are sensitive to light and should be stored in amber containers.[2]

Health Hazards: Toxicity Profile

The azide ion is known to have a toxicity profile similar to that of cyanide.[3][7] While the toxicological properties of 1-(2-azidoethyl)-1H-1,3-benzodiazole have not been thoroughly investigated, it is prudent to assume it is harmful if inhaled, swallowed, or absorbed through the skin.[9]

Symptoms of exposure to azides can include:

Furthermore, in the presence of acid, azides can form hydrazoic acid (HN3), which is a highly toxic and explosive gas.[2][7][8]

Risk Assessment and Mitigation Workflow

A systematic risk assessment is crucial before commencing any work with 1-(2-azidoethyl)-1H-1,3-benzodiazole. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment and mitigation workflow for handling 1-(2-azidoethyl)-1H-1,3-benzodiazole.

Experimental Protocols: Safe Handling and Procedures

Adherence to strict protocols is non-negotiable when working with 1-(2-azidoethyl)-1H-1,3-benzodiazole.

Engineering and Administrative Controls

-

Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6][8]

-

Blast Shield: The use of a blast shield is mandatory, positioned between the researcher and the experimental apparatus.[6][8]

-

Scale Limitation: Work on the smallest possible scale. Do not scale up reactions without a thorough safety review and approval from a supervisor.[6]

-

Avoid Incompatibilities:

-

Metals: Do not use metal spatulas or other metal utensils.[2][4][6][7][8] Heavy metal azides are highly explosive.

-

Acids: Avoid contact with acids to prevent the formation of highly toxic and explosive hydrazoic acid.[2][7]

-

Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[2][3][8]

-

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are required.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Double-gloving is recommended.[8]

-

Body Protection: A flame-resistant lab coat should be worn.

Step-by-Step Handling Protocol

-

Preparation:

-

Ensure the fume hood is clean and free of clutter.

-

Place a blast shield in front of the work area.

-

Line the work surface with absorbent paper.[6]

-

Have appropriate spill cleanup materials and quenching agents readily available.

-

-

Weighing and Transfer:

-

Reaction Setup:

-

Avoid using glassware with ground glass joints where possible, as friction can be an ignition source.[4][6][7] If necessary, ensure joints are well-lubricated.

-

Maintain the reaction at the lowest possible temperature.

-

Do not concentrate azide-containing solutions by rotary evaporation or distillation.[3][4]

-

Storage

-

Store 1-(2-azidoethyl)-1H-1,3-benzodiazole at or below room temperature, and preferably at -18°C.[2][3][6]

-

Store in a tightly sealed, clearly labeled container, away from light, heat, shock, and incompatible materials.[2][3][4]

Waste Disposal

-

Quenching: Before disposal, organic azides should be converted to a more stable derivative, such as an amine, through a controlled reaction (e.g., Staudinger reduction).[2]

-

Segregation: Azide-containing waste must be collected in a separate, clearly labeled waste container.[2][3]

-

Incompatibility: Do not mix azide waste with acidic waste.[2][3]

-

Disposal: All azide-containing materials must be disposed of through an approved chemical waste program.[2][8] Do not pour down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8]

Emergency Procedures

Spills:

-

For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite).

-

For larger spills, evacuate the laboratory, notify others, and contact emergency personnel.[6]

Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[10][11]

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10][11]

Conclusion

1-(2-azidoethyl)-1H-1,3-benzodiazole is a valuable compound for chemical synthesis and drug discovery, but its azide functionality presents significant safety challenges. By understanding the principles of organic azide stability, implementing robust engineering and administrative controls, and adhering to strict handling and disposal protocols, researchers can mitigate the associated risks. A proactive and informed approach to safety is paramount to harnessing the synthetic potential of this and other azido-containing molecules.

References

-

Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). Department of Chemistry and Chemical Biology, University of New Mexico. [Link]

-

Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April). University College Dublin. [Link]

-

Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

-

Organic azide. In Wikipedia. [Link]

-

Azides. University of California, Los Angeles, Environmental Health & Safety. [Link]

-

MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. Oxford Lab Fine Chem LLP. [Link]

Sources

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. ucd.ie [ucd.ie]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. 1-(2-azidoethyl)-1H-1,3-benzodiazole | 1247135-06-3 [sigmaaldrich.com]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. research.wayne.edu [research.wayne.edu]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. harwick.com [harwick.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

The Azido Group: A Potent Modulator of Benzimidazole's Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Strategic Introduction of the Azido Moiety

The benzimidazole core, a fused bicyclic system of benzene and imidazole, is a privileged scaffold in medicinal chemistry, renowned for its structural similarity to endogenous purines. This mimicry allows benzimidazole derivatives to readily interact with a myriad of biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[1][2] The versatility of the benzimidazole nucleus allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a particularly intriguing and reactive functional group that can be appended to the benzimidazole scaffold: the azido group (-N₃). The introduction of an azido moiety can dramatically alter the physicochemical and biological properties of the parent molecule. Organic azides are not merely synthetic intermediates but can act as key pharmacophoric elements, influencing target binding and metabolic stability.[3] The azido group's unique characteristics, including its size, geometry, and electronic properties, allow it to serve as a bioisostere for other functional groups and participate in various biological interactions.

This technical guide provides a comprehensive overview of the applications of azido-benzimidazoles in medicinal chemistry. We will delve into their synthesis, explore their diverse therapeutic applications with a focus on anticancer and antimicrobial activities, and elucidate the potential mechanisms of action conferred by the azido group. Detailed experimental protocols and data summaries are provided to empower researchers in their drug discovery endeavors.

The Azido Group as a Pharmacophoric Element

The azido group is more than just a synthetic handle; it possesses a unique combination of properties that make it a valuable addition to a pharmacophore. Its linear geometry and size are comparable to a carboxylate group, allowing it to act as a non-classical bioisostere, potentially improving membrane permeability and metabolic stability.[4][5] Furthermore, the terminal nitrogen of the azide can act as a hydrogen bond acceptor, while the overall group can participate in dipole-dipole and van der Waals interactions within a biological target.

The high reactivity of the azido group, particularly in [3+2] cycloaddition reactions ("click chemistry"), has made it an invaluable tool in drug discovery for creating diverse compound libraries and for bioconjugation.[6] However, the intrinsic biological activity of the azido group itself is an area of growing interest. In the context of benzimidazoles, the azido group can influence the overall electronic distribution of the heterocyclic system, thereby modulating its interaction with biological targets.

Therapeutic Applications of Azido-Benzimidazoles

The incorporation of an azido group onto the benzimidazole scaffold has led to the discovery of compounds with promising therapeutic potential, particularly in the realms of anticancer and antimicrobial chemotherapy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives.[7][8][9] The introduction of an azido group can enhance this activity through various mechanisms. Organic azides have been shown to induce DNA damage and apoptosis in cancer cells.[2] The azido moiety can also influence the interaction of the benzimidazole core with key cancer-related targets such as topoisomerases and kinases.[3][10]

Mechanism of Action Insights:

The anticancer mechanism of azido-containing compounds can be multifaceted. One proposed mechanism involves the intracellular reduction of the azido group to a highly reactive nitrene intermediate, which can then covalently modify biological macromolecules, leading to cytotoxicity. Another possibility is that the azido group itself contributes to the binding affinity and selectivity of the compound for its target protein. For instance, the linear and electronically distinct nature of the azido group can allow for unique interactions within the active site of an enzyme that are not achievable with other functional groups.[11]

Diagram: Potential Anticancer Mechanisms of Azido-Benzimidazoles

Caption: Potential anticancer mechanisms of azido-benzimidazoles.

Antimicrobial Activity

Benzimidazole derivatives have a long history as antimicrobial agents.[12][13] The addition of an azido group can broaden their spectrum of activity or enhance their potency. Azido-benzimidazoles have shown promise against a range of bacterial and fungal pathogens.

Mechanism of Action Insights:

The antimicrobial action of azido-benzimidazoles may stem from their ability to interfere with essential cellular processes in microorganisms. The structural similarity of the benzimidazole core to purines can lead to the inhibition of nucleic acid and protein synthesis. The azido group can further enhance this activity by acting as a reactive moiety or by modulating the compound's ability to penetrate the microbial cell wall.

Synthesis of Azido-Benzimidazoles

The synthesis of azido-benzimidazoles can be achieved through various synthetic routes. A common approach involves the introduction of the azido group onto a pre-formed benzimidazole scaffold. For example, 2-azido-1H-benzimidazole can be synthesized from 2-chlorobenzimidazole by nucleophilic substitution with sodium azide. Further modifications can then be made to the benzimidazole ring or the azido group.

Diagram: General Synthetic Workflow for 2-Azido-1H-Benzimidazole

Caption: General workflow for the synthesis of 2-azido-1H-benzimidazole.

Experimental Protocols

Synthesis of 2-Azido-1H-benzo[d]imidazole

This protocol describes a general method for the synthesis of 2-azido-1H-benzo[d]imidazole from 2-chlorobenzimidazole.

Materials:

-

2-Chlorobenzimidazole

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzimidazole (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-azido-1H-benzo[d]imidazole.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of a synthesized azido-benzimidazole compound against a cancer cell line.[1]

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa, or A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Azido-benzimidazole test compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the azido-benzimidazole compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Data Presentation

The following table provides a hypothetical summary of the biological activity of a series of azido-benzimidazole derivatives to illustrate how such data can be presented.

| Compound ID | R1 | R2 | Anticancer Activity (MCF-7, IC₅₀ in µM) | Antimicrobial Activity (S. aureus, MIC in µg/mL) |

| AZB-1 | H | H | 15.2 | 32 |

| AZB-2 | 5-NO₂ | H | 5.8 | 16 |

| AZB-3 | H | 4-Cl | 8.1 | 8 |

| AZB-4 | 5-NO₂ | 4-Cl | 2.5 | 4 |

Conclusion and Future Directions

Azido-benzimidazoles represent a promising class of compounds with significant potential in medicinal chemistry. The strategic incorporation of the azido group onto the privileged benzimidazole scaffold can lead to the development of novel therapeutic agents with enhanced potency and unique mechanisms of action. This guide has provided a foundational understanding of the synthesis, biological activities, and potential applications of these fascinating molecules.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: Synthesis of a wider variety of azido-benzimidazole derivatives with diverse substitution patterns to establish more comprehensive structure-activity relationships.

-

Mechanistic Elucidation: In-depth studies to unravel the precise molecular mechanisms by which azido-benzimidazoles exert their biological effects. This includes identifying their specific cellular targets and understanding the role of the azido group in target engagement.

-

In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Application of Click Chemistry: Utilizing the reactivity of the azido group for the development of targeted drug delivery systems, and diagnostic probes.

By systematically exploring the chemistry and biology of azido-benzimidazoles, the scientific community can unlock their full therapeutic potential and contribute to the development of new and effective treatments for a range of human diseases.

References

- Vasić, V. P., Penjišević, J. Z., Novaković, I. T., & Vladimir, V. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society, 79(3), 277–282.

- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949–2956.

- Aziz, M. A., et al. (2016). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 21(11), 1533.

- Scriven, E. F. V., & Turnbull, K. (2008). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028–4033.

- Ozkay, Y., Tunali, Y., Karaca, H., & Isikdag, I. (2011). Antimicrobial activity of a new combination system of benzimidazole and various azoles. Archiv der Pharmazie, 344(4), 264–271.

- Rastogi, S., & Kumar, R. (2022). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 32, 128363.

-

Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC. (n.d.). Retrieved from [Link]

-

Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC. (n.d.). Retrieved from [Link]

-

IC 50 values of the six most active benzimidazoles on pancreatic, paraganglioma and colorectal cancer cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and anticancer activity of some 1,2,3-trisubstituted pyrazinobenzimidazole derivatives - PubMed. (n.d.). Retrieved from [Link]

-

Bioisosteres in Drug Discovery: Focus on Tetrazole - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activities of a 3′-Azido Analogue of Doxorubicin Against Drug-Resistant Cancer Cells - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of new Benzimidazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC. (n.d.). Retrieved from [Link]

-

Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed. (n.d.). Retrieved from [Link]

-

The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy. (n.d.). Retrieved from [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (n.d.). Retrieved from [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. (n.d.). Retrieved from [Link]

-

The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy. (n.d.). Retrieved from [Link]

-

Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed. (n.d.). Retrieved from [Link]

-

2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC. (n.d.). Retrieved from [Link]

-

Bioisostere - Wikipedia. (n.d.). Retrieved from [Link]

-

Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives - SciSpace. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioisostere - Wikipedia [en.wikipedia.org]

- 6. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and Biological Activities of a 3′-Azido Analogue of Doxorubicin Against Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpcbs.com [ijpcbs.com]

Methodological & Application

Synthesis protocol for 1-(2-azidoethyl)-1H-1,3-benzodiazole from benzimidazole

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of 1-(2-azidoethyl)-1H-1,3-benzodiazole (also known as 1-(2-azidoethyl)benzimidazole) starting from commercially available benzimidazole. This compound serves as a critical "click chemistry" precursor, enabling the rapid conjugation of the pharmacologically active benzimidazole pharmacophore to various diverse scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The protocol prioritizes regioselectivity , safety (specifically regarding organic azide handling), and scalability . It utilizes a direct alkylation strategy with 1,2-dibromoethane followed by nucleophilic substitution with sodium azide.

Critical Safety Directive: Organic Azides

WARNING: EXPLOSION HAZARD

The target molecule, 1-(2-azidoethyl)benzimidazole (

-

The Rule: Stable organic azides typically require a ratio of

. -

The Reality: This compound falls below the stability threshold. While the benzimidazole ring provides some stabilization, this compound must be treated as potentially explosive .

Mandatory Safety Protocols:

-

Never distill the final azide product to dryness at high temperatures.

-

Avoid metal contact: Do not use metal spatulas or needles with the azide solution; use Teflon or glass to prevent the formation of shock-sensitive metal azides (e.g., copper or lead azide).

-

Light Protection: Store all azide intermediates in amber vials to prevent photodecomposition.

-

Scale Limit: Do not exceed 5-10 mmol scale without specific energetic safety testing (DSC/ARC).

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the formation of the 1,2-bis(benzimidazol-1-yl)ethane dimer, a common impurity in alkylation reactions.

Figure 1: Synthetic pathway designed to maximize mono-alkylation and ensure efficient azide substitution.

Experimental Protocol

Step 1: Synthesis of 1-(2-bromoethyl)-1H-1,3-benzodiazole

Rationale: The use of a large excess of 1,2-dibromoethane is strictly required to suppress the formation of the

Reagents:

-

Benzimidazole (1.0 equiv)

-

1,2-Dibromoethane (4.0 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Acetonitrile (ACN) [0.2 M concentration relative to benzimidazole]

Procedure:

-

Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Benzimidazole (e.g., 1.18 g, 10 mmol) and anhydrous

(2.76 g, 20 mmol). -

Solvent: Add Acetonitrile (50 mL) and stir at room temperature for 15 minutes to deprotonate the N-H.

-

Addition: Add 1,2-Dibromoethane (3.45 mL, 40 mmol) in one portion.

-

Note: The excess dibromoethane acts as both reagent and co-solvent to favor mono-substitution.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product (

) should appear distinct from the starting material ( -

Workup:

-

Cool to room temperature.[1]

-

Filter off the inorganic salts (

) and rinse the pad with ACN. -

Concentrate the filtrate under reduced pressure. Crucial: The excess 1,2-dibromoethane will be removed during this step; ensure a properly vented vacuum pump trap is used due to toxicity.

-

-

Purification: The crude residue is typically an oil. Purify via flash column chromatography (Silica gel, gradient 20%

50% EtOAc in Hexanes) to yield the product as a pale yellow solid or viscous oil.

Yield Expectation: 75–85%

Step 2: Synthesis of 1-(2-azidoethyl)-1H-1,3-benzodiazole

Rationale: This is a classic

Reagents:

-

1-(2-bromoethyl)benzimidazole (Intermediate from Step 1) (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv) -

DMF (Dimethylformamide), anhydrous [0.5 M]

Procedure:

-

Safety Prep: Conduct this reaction behind a blast shield. Ensure no halogenated solvents (DCM, Chloroform) are present, as they can react with azides to form explosive di-azidomethane.

-

Dissolution: Dissolve the bromo-intermediate (e.g., 2.25 g, 10 mmol) in anhydrous DMF (20 mL).

-

Azidation: Add Sodium Azide (0.975 g, 15 mmol) carefully.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Monitoring: TLC is difficult as the azide and bromide often have similar

values. IR spectroscopy of an aliquot is the best process analytical technology (PAT), looking for the appearance of the azide stretch at ~2100 cm⁻¹.

-

-

Workup (Extraction Flowchart):

Figure 2: Workup procedure designed to safely remove inorganic azides and polar solvents.

-

Isolation: Evaporate the Ethyl Acetate at <40°C. Do not rotovap to complete dryness if not immediately necessary. It is safer to store the product as a concentrated stock solution. If a solid is required, dry under high vacuum at room temperature.

Yield Expectation: 85–95%

Analytical Characterization & Validation

To validate the synthesis, compare your data against these standard values.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| FT-IR | Azide Stretch | ~2090 – 2120 cm⁻¹ (Strong) | Diagnostic peak for |

| 1H NMR | Methylene adjacent to Benzimidazole nitrogen. | ||

| 1H NMR | Methylene adjacent to Azide group (upfield shift vs bromide). | ||

| 1H NMR | C2-H (Aromatic) | Characteristic singlet for benzimidazole C2 proton. | |

| MS (ESI) | Positive mode ionization. |

Troubleshooting & Optimization

-

Issue: Formation of Dimer (Bis-alkylation).

-

Cause: Insufficient excess of 1,2-dibromoethane or temperature too high.

-

Solution: Increase dibromoethane to 5-6 equivalents. Add the benzimidazole solution dropwise into the dibromoethane solution (inverse addition).

-

-

Issue: Incomplete Azidation.

-

Cause: Old

(wet) or insufficient heat. -

Solution: Use fresh

. Increase temp to 70°C (do not exceed 80°C for safety). Add catalytic Potassium Iodide (KI) (Finkelstein condition) to accelerate the reaction.

-

-

Issue: Product Decomposition.

-

Cause: Light exposure or high heat during evaporation.

-

Solution: Wrap flasks in aluminum foil. Keep water bath <40°C.

-

References

-

Azide Safety Guidelines: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 32, 2005, pp. 5188–5240. Link

- Benzimidazole Alkylation: Luo, G., et al. "Regioselective N-Alkylation of Benzimidazoles." Journal of Organic Chemistry, vol. 75, no. 15, 2010. (General reference for base/solvent selection).

-

Click Chemistry Protocol: Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, vol. 40, no. 11, 2001, pp. 2004–2021. Link

-

Safety Data (UCSB): "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." UC Santa Barbara Environmental Health & Safety. Link

Sources

Application Note: Optimized CuAAC Reaction Conditions for 1-(2-azidoethyl)benzimidazole

Executive Summary

This guide details the optimized protocols for performing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-(2-azidoethyl)benzimidazole . While standard click chemistry is robust, this specific substrate presents a unique challenge: the benzimidazole moiety acts as a competitive ligand for the Copper(I) catalyst. Without proper condition tuning, this "autochelation" can sequester the catalyst, leading to stalled reactions or oxidative byproducts.

This document provides two validated protocols:

-

Protocol A (High-Fidelity): Uses THPTA/TBTA ligands to outcompete substrate coordination (Recommended for biological/precious samples).

-

Protocol B (High-Throughput): A ligand-free, excess-ascorbate method for simple synthetic scale-up.

Scientific Rationale & Mechanistic Insight

The "Janus" Substrate Effect

1-(2-azidoethyl)benzimidazole is not just a passive substrate; it is an active coordinator. The N-3 nitrogen of the benzimidazole ring has a localized lone pair capable of binding Cu(I) and Cu(II).

-

The Problem (Autochelation): In the absence of a strong external ligand (like TBTA), the benzimidazole substrate coordinates to the Cu(I) species. Unlike the catalytic pocket formed by TBTA, this coordination environment is often sterically crowded or electronically unfavorable for the acetylide-azide annealing step, effectively poisoning the catalyst.

-

The Solution: We must introduce a Class II Ligand (e.g., THPTA or TBTA) with a binding constant (